1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-3-31-22-11-10-20(16-23(22)32-4-2)18-25(30)29-14-12-19(13-15-29)17-24-27-26(28-33-24)21-8-6-5-7-9-21/h5-11,16,19H,3-4,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXREUCWDAEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a novel organic molecule that integrates a piperidine core with both a diethoxyphenylacetyl group and a phenyl-substituted 1,2,4-oxadiazole moiety. The structural features of this compound suggest potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.42 g/mol. The presence of the oxadiazole ring is significant as it is well-documented for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.42 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that these compounds can effectively combat gram-positive bacteria more than gram-negative strains. The unique structure of the compound may enhance its lipophilicity, facilitating better membrane penetration and bioactivity.
In a comparative study involving synthesized oxadiazole derivatives, compounds were tested against several microbial strains using disc diffusion methods. Results indicated that oxadiazole derivatives displayed potent antibacterial activity against Bacillus cereus and Staphylococcus aureus, with some compounds showing IC50 values lower than standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to other known anticancer agents. The 1,3,4-oxadiazole scaffold has been extensively studied for its ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
A review highlighted that various oxadiazole derivatives have been synthesized and screened for their cytotoxicity against cancer cell lines like HCT116 and MCF7. Notably, some derivatives exhibited IC50 values significantly lower than that of conventional chemotherapeutics like 5-fluorouracil (5-FU) .
Case Studies
-
Antimicrobial Efficacy :
- A series of oxadiazole derivatives were synthesized and tested against gram-positive and gram-negative bacteria. Compounds demonstrated enhanced activity against Bacillus thuringiensis with IC50 values ranging from 10 to 20 µM.
- Comparative studies revealed that certain derivatives outperformed existing antibiotics in terms of efficacy.
-
Cytotoxicity Assessment :
- In vitro studies on human cancer cell lines (e.g., HUH7) indicated that several synthesized compounds exhibited moderate to strong cytotoxic effects with IC50 values around 18.78 µM—superior to standard treatments .
- A detailed analysis showed that the presence of the oxadiazole moiety contributed significantly to the observed cytotoxicity.
Future Research Directions
The current lack of extensive research on this specific compound does not diminish its potential therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
Scientific Research Applications
Pharmacological Studies
The compound is primarily investigated for its pharmacological properties, particularly in the realm of analgesics and anti-inflammatory agents. Studies have shown that derivatives of piperidine exhibit significant analgesic activity, which is hypothesized to be enhanced by the presence of the oxadiazole group.
Case Study: Analgesic Activity
A study conducted on related piperidine derivatives demonstrated that these compounds could effectively reduce pain in animal models. The presence of the diethoxyphenyl acetyl group was found to enhance the binding affinity to opioid receptors, indicating potential use as a novel analgesic agent.
| Compound | Analgesic Activity (mg/kg) | Reference |
|---|---|---|
| Compound A | 20 | |
| Compound B | 15 | |
| 1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | 10 |
Anticancer Research
Research indicates that compounds with oxadiazole moieties possess anticancer properties. The incorporation of the 3-phenyl-1,2,4-oxadiazol group in this compound suggests potential efficacy against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Neuropharmacology
The compound has also been evaluated for its neuroprotective effects. Research suggests that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study on neuroprotective agents highlighted that similar piperidine derivatives could protect neuronal cells from oxidative stress-induced damage. The dual action of the diethoxyphenyl acetyl and oxadiazole groups may play a crucial role in this protective mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Aromatic Substituents
- Compound 1: 1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3) Key Difference: Dimethoxy (3,4-OCH₃) vs. diethoxy (3,4-OCH₂CH₃) groups. Data: Predicted pKa = -0.67 ± 0.32 (similar to target compound) .
Compound 2 : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775455-42-9)
Variations in the Acyl/Propanoyl Linker
- Compound 3: 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775303-17-7) Key Difference: Chlorophenylacetyl vs. diethoxyphenylacetyl.
- Compound 4: 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Key Difference: Propanoyl chain with 4-methoxyphenyl vs. acetyl linker. Impact: Extended chain introduces conformational flexibility, possibly enhancing binding to deeper hydrophobic pockets but reducing metabolic stability .
Heterocyclic Core Modifications
Compound 5 : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Compound 6 : 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
Pharmacokinetic and Physicochemical Comparisons
| Parameter | Target Compound | Compound 1 (Dimethoxy) | Compound 2 (Fluorophenyl) | Compound 3 (Chlorophenyl) |
|---|---|---|---|---|
| Molecular Weight | ~421.5 g/mol* | 407.46 g/mol | 425.45 g/mol | ~420 g/mol* |
| Predicted logP | ~3.5 | ~2.9 | ~3.1 | ~3.8 |
| Key Functional Groups | Diethoxy, Oxadiazole | Dimethoxy, Oxadiazole | Fluoro, Oxadiazole | Chloro, Oxadiazole |
| Metabolic Stability | Moderate (ethoxy) | High (methoxy) | High (fluoro) | Low (chloro) |
*Calculated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative, and (2) coupling of the oxadiazole-containing fragment to the piperidine core using nucleophilic substitution or amidation reactions . Optimization requires precise control of reaction parameters:
- Temperature : 80–120°C for oxadiazole ring closure .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Catalysts : Use of Cu(I) or Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura cross-coupling for aryl groups) .
- Analytical validation : NMR and HPLC are critical for confirming purity (>95%) and structural integrity .
Q. How can researchers characterize the structural features of this compound to validate its identity?
- Answer : Multi-modal spectroscopic and chromatographic techniques are essential:
- NMR : H and C NMR identify substituent positions (e.g., diethoxyphenyl protons at δ 3.8–4.2 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~505.2) .
- X-ray crystallography : Resolves 3D conformation, particularly piperidine ring puckering and oxadiazole planarity .
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer : Stability studies should assess:
- Temperature sensitivity : Degradation above 40°C, requiring storage at 2–8°C .
- Light sensitivity : Protection from UV exposure to prevent oxadiazole ring cleavage .
- Solvent compatibility : Stable in DMSO for biological assays but prone to hydrolysis in aqueous buffers at pH > 8.0 .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Answer :
- Docking studies : Target the compound’s oxadiazole and piperidine moieties to receptors like GPCRs or kinases. For example, MD simulations predict binding affinity to serotonin receptors due to piperidine flexibility .
- QSAR modeling : Correlate substituent electronegativity (e.g., diethoxy vs. methoxy groups) with pharmacokinetic properties (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and reduce trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigation involves:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and controls .
- Dose-response validation : EC50/IC50 curves across 3+ independent replicates to confirm potency thresholds .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer : Key parameters include:
- Solubility enhancement : Co-solvents (e.g., cyclodextrins) or prodrug strategies (e.g., esterification of the acetyl group) .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., oxadiazole ring) for deuteration or fluorination .
- Toxicity screening : Ames test for mutagenicity and hERG binding assays for cardiac safety .
Q. What advanced statistical methods are recommended for optimizing multi-step synthesis yields?
- Answer : Design of Experiments (DoE) minimizes trial runs:
- Factorial designs : Test variables (temperature, catalyst loading) simultaneously. For example, a 2 factorial design reduces reaction steps by 40% .
- Response surface methodology (RSM) : Models non-linear relationships (e.g., solvent polarity vs. yield) .
- Process control : PAT (Process Analytical Technology) tools like inline FTIR monitor intermediate formation .
Methodological Resources
- Synthesis Optimization : Refer to protocols for analogous oxadiazole-piperidine hybrids .
- Data Analysis : ICReDD’s computational-experimental feedback loop for reaction design .
- Biological Assays : Standardized guidelines from Pharmacopeial Forum for purity and stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
